molecular formula C9H17Cl2N3 B13465596 N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride CAS No. 2866335-81-9

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride

Cat. No.: B13465596
CAS No.: 2866335-81-9
M. Wt: 238.15 g/mol
InChI Key: KRMCSRIMIYSODQ-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the cyclobutanamine moiety.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole or cyclobutanamine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclobutanamine moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is unique due to its combination of a pyrazole ring and a cyclobutanamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2866335-81-9

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]cyclobutanamine;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-12-9(5-6-11-12)7-10-8-3-2-4-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H

InChI Key

KRMCSRIMIYSODQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2CCC2.Cl.Cl

Origin of Product

United States

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